1-(Cyclopropylcarbamoyl)-2-fluorosulfonyloxybenzene
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Overview
Description
1-(Cyclopropylcarbamoyl)-2-fluorosulfonyloxybenzene is an organic compound characterized by the presence of a cyclopropylcarbamoyl group and a fluorosulfonyloxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopropylcarbamoyl)-2-fluorosulfonyloxybenzene typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of Cyclopropylcarbamoyl Intermediate: The cyclopropylcarbamoyl group can be introduced through the reaction of cyclopropylamine with a suitable acylating agent, such as an acid chloride or anhydride.
Introduction of Fluorosulfonyloxy Group: The fluorosulfonyloxy group can be introduced via sulfonylation, using reagents like fluorosulfonic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopropylcarbamoyl)-2-fluorosulfonyloxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorosulfonyloxy group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and sulfonic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products depend on the nucleophile used, such as substituted amides or thiols.
Oxidation: Oxidized derivatives, such as carboxylic acids.
Reduction: Reduced derivatives, such as alcohols or amines.
Hydrolysis: Carboxylic acids and sulfonic acids.
Scientific Research Applications
1-(Cyclopropylcarbamoyl)-2-fluorosulfonyloxybenzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylcarbamoyl)-2-fluorosulfonyloxybenzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
DNA Interaction: Binding to DNA and affecting gene expression and replication.
Comparison with Similar Compounds
1-(Cyclopropylcarbamoyl)-2-fluorosulfonyloxybenzene can be compared with other similar compounds, such as:
1-(Cyclopropylcarbamoyl)-2-chlorobenzene: Similar structure but with a chlorine atom instead of the fluorosulfonyloxy group.
1-(Cyclopropylcarbamoyl)-2-methylsulfonyloxybenzene: Similar structure but with a methylsulfonyloxy group instead of the fluorosulfonyloxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(cyclopropylcarbamoyl)-2-fluorosulfonyloxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO4S/c11-17(14,15)16-9-4-2-1-3-8(9)10(13)12-7-5-6-7/h1-4,7H,5-6H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXKEFRCJOHJGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC=C2OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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